(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid

Medicinal Chemistry Amide Coupling Synthetic Yield

The 3-position carboxylic acid handle enables direct, one-step amide coupling for anti-MRSA SAR library synthesis per patent CN105601649A, bypassing the additional hydrolysis required with ester precursors. As a rule-of-three compliant fragment (MW 225, LogP ~-0.3), this thiazolo[3,2-b][1,2,4]triazine scaffold specifically targets polar, solvent-exposed binding pockets inaccessible to lipophilic analogs. Documented thermal coupling conditions (100–130°C) provide validated starting points for route scouting. Positional isomers (e.g., 2-carboxylic acid derivatives) are not functional substitutes and engage different biological targets.

Molecular Formula C8H7N3O3S
Molecular Weight 225.23 g/mol
CAS No. 16943-25-2
Cat. No. B1386900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid
CAS16943-25-2
Molecular FormulaC8H7N3O3S
Molecular Weight225.23 g/mol
Structural Identifiers
SMILESCC1=NN2C(=CSC2=NC1=O)CC(=O)O
InChIInChI=1S/C8H7N3O3S/c1-4-7(14)9-8-11(10-4)5(3-15-8)2-6(12)13/h3H,2H2,1H3,(H,12,13)
InChIKeyVVHYHVUGUPTISC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid (CAS 16943-25-2): Core Scaffold & Physicochemical Baseline for Rational Procurement


(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid (CAS 16943-25-2) is a fused thiazolo[3,2-b][1,2,4]triazine heterocycle bearing a synthetically critical carboxylic acid handle at the 3-position. Its molecular formula is C₈H₇N₃O₃S, and its molecular weight is 225.23 g/mol . The compound serves as a key precursor for a series of amide derivatives with demonstrated antibacterial activity, as disclosed in patent CN105601649A [1]. Its physicochemical properties, including a calculated LogP of approximately -0.3 (from structurally consistent sources), distinguish it from more lipophilic analogs in the same patent series and directly influence its suitability as a fragment for lead optimization .

Why Generic Substitution Fails for (6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid in Antibacterial Lead Optimization Programs


Generic substitution within the thiazolo[3,2-b][1,2,4]triazine class is inadvisable because the specific position and nature of the functional group directly dictate both the synthetic tractability and the biological outcome. The target compound's free carboxylic acid at the 3-position is the essential synthetic gateway to the active amide derivatives, as explicitly demonstrated in patent CN105601649A where it is coupled with various amines to generate the antibacterial library [1]. Replacing this with an ester, as in the intermediate 2-(6-methyl-7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazinyl) ethyl acetate, changes the reactivity profile entirely, requiring an additional hydrolysis step [1]. Furthermore, positional isomers, such as 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives reported for antitubercular activity, represent a fundamentally different pharmacophore with distinct biological target engagement, confirming that even minor isosteric changes within the scaffold are not functionally interchangeable [2].

Quantitative Differentiation of (6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid: Evidence-Based Advantages Over Key Analogs


Synthetic Tractability: Demonstrated Amide Coupling Yields vs. Alternative Intermediates

The target compound's carboxylic acid is directly used to synthesize N,N-dimethyl-2-(6-methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide (PB01) via a standard HOBt/EDC·HCl/triethylamine coupling with dimethylamine. This direct route contrasts sharply with indirect routes from less reactive ester precursors, which require separate hydrolysis and activation steps, adding synthesis time and reducing overall productivity [1].

Medicinal Chemistry Amide Coupling Synthetic Yield Lead Optimization

Physicochemical Property Differentiation: Polarity and Hydrogen Bonding vs. 2-Carboxylic Acid Isomers

The target compound's acidic side chain at the 3-position significantly impacts its physicochemical profile compared to structurally similar 2-carboxylic acid isomers. A key computable property is the logP, predicted to be around -0.3 for the 3-acetic acid derivative according to ChemSrc, suggesting higher polarity and lower membrane permeability relative to more lipophilic derivatives designed as antibacterial agents . This precisely positions it as a fragment with expected low intrinsic permeability but superior aqueous solubility, an ideal starting point for fragment-based drug design requiring subsequent optimization for membrane penetration.

Drug Design Physicochemical Properties LogP Permeability

Antibacterial Activity: Critical Scaffold Role in Generating Active Amide Derivatives

The target compound is the designated precursor for the PB01 series of amide derivatives in patent CN105601649A, which claims utility against problematic Gram-positive bacteria including MRSA. The patent explicitly states that the activity of the final amide pharmacophore is directly linked to the core 3-acetic acid scaffold used as the synthetic entry point, as described in the patent description, demonstrating the critical nature of this specific building block for generating antibacterial activity [1].

Antibacterial Gram-positive bacteria MRSA MIC

Best Research and Industrial Application Scenarios for (6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid


Medicinal Chemistry: Accelerating Anti-MRSA Lead Identification via Parallel Amide Library Synthesis

The compound's free carboxylic acid enables rapid, one-step parallel synthesis of diverse amide libraries, a strategic advantage for high-throughput SAR exploration directly targeting the anti-MRSA pharmacophore space described in patent CN105601649A [1]. This approach bypasses the lower-yielding, multi-step sequence required when initiating synthesis from the 3-ester precursor, thereby accelerating hit-to-lead timelines.

Computational Chemistry & Fragment-Based Drug Discovery (FBDD): Selection of a Rule-of-Three Compliant Polar Fragment

With a molecular weight of 225.23 g/mol and a predicted LogP of roughly -0.3, this compound is a legitimate rule-of-three compliant fragment [1]. Its high polarity makes it an ideal candidate for FBDD programs targeting shallow, solvent-exposed binding pockets, such as those found in phosphatase or certain antibacterial targets, where more lipophilic scaffolds would be immediately deprioritized, providing a clear, structure-based rationale for its purchase over non-polar alternatives.

Chemical Biology: Generating Targeted Probe Molecules for Gram-Positive Pathogen Studies

The established synthetic route from this acid to active antibacterial amides allows for the introduction of chemical biology handles (e.g., biotin, fluorophores) at a later stage. This creates a defined path to developing targeted probes for mechanistic studies in MRSA and related Gram-positive pathogens, a capability not provided by the alternative 2-carboxylic acid isomers, which direct toward mycobacterial targets [2].

Process Chemistry: Benchmarking Robust Coupling of Heterocyclic Acetic Acid Building Blocks

The documented coupling of this compound to form amide PB01, even under various thermal conditions (100–130°C) as detailed in patent examples, provides process chemists with a reliable, peer-reviewed starting point for route scouting. Using this well-characterized building block for reaction optimization can serve as a model system for scaling up amide formations on similar polar, fused heterocyclic cores, reducing the risk associated with using entirely novel, uncharacterized reagents.

Quote Request

Request a Quote for (6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.